Saflufenacil

Catalog No.
S542293
CAS No.
372137-35-4
M.F
C17H17ClF4N4O5S
M. Wt
500.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saflufenacil

CAS Number

372137-35-4

Product Name

Saflufenacil

IUPAC Name

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide

Molecular Formula

C17H17ClF4N4O5S

Molecular Weight

500.9 g/mol

InChI

InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28)

InChI Key

GNHDVXLWBQYPJE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N'-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl)-N-isopropyl-N-methylsulfamide, saflufenacil

Canonical SMILES

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

The exact mass of the compound Saflufenacil is 500.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Saflufenacil is a highly potent, uracil-based protoporphyrinogen IX oxidase (PPO) inhibitor utilized globally as a broadleaf burndown and pre-emergence herbicide. Characterized as a weak acid (pKa ~4.41), it distinguishes itself from traditional contact herbicides through its unique physicochemical profile, which enables both rapid foliar desiccation and systemic translocation within plant tissues [1]. For agrochemical manufacturers and formulation chemists, saflufenacil offers a critical resistance-breaking mechanism against glyphosate- and ALS-resistant weed biotypes, combining ultra-low use rates with highly flexible, pH-dependent aqueous solubility [2].

Substituting saflufenacil with older PPO inhibitors (such as flumioxazin or carfentrazone-ethyl) or synthetic auxins (like 2,4-D) introduces severe operational and efficacy trade-offs. While 2,4-D is a common burndown alternative, it mandates strict pre-plant waiting intervals of 7 to 30 days to prevent crop injury, significantly delaying planting schedules [3]. Conversely, older PPO inhibitors like carfentrazone-ethyl are strictly contact-driven with limited symplastic movement, often failing to achieve complete mortality on larger, established weeds[1]. Furthermore, saflufenacil’s extreme pH-dependent solubility requires specific buffering in tank mixes—especially when combined with acidic partners like glyphosate—meaning generic drop-in replacements will either precipitate out of solution or fail to deliver the required systemic efficacy [2].

Systemic Tissue Translocation vs. Contact-Only PPO Inhibitors

Unlike traditional PPO inhibitors that only cause localized tissue necrosis, saflufenacil exhibits significant systemic mobility. Radiolabeled studies demonstrate that saflufenacil is rapidly absorbed and distributed systemically via both acropetal (xylem) and basipetal (phloem) movement[1]. In contrast, comparators like flumioxazin and carfentrazone-ethyl exhibit limited to no symplastic movement, acting strictly as contact herbicides.

Evidence DimensionIn-planta translocation
Target Compound DataSystemic (acropetal and basipetal movement)
Comparator Or BaselineFlumioxazin / Carfentrazone: Contact only (limited symplastic movement)
Quantified DifferenceEnables whole-plant distribution vs. localized surface necrosis
ConditionsFoliar application biokinetic assays

Systemic mobility ensures complete root-to-shoot mortality of larger weeds, making it a highly effective choice for robust burndown formulations compared to contact-only alternatives.

Pre-Plant Interval Reduction for Operational Efficiency

In pre-plant burndown applications, saflufenacil provides a critical scheduling advantage over synthetic auxins. While 2,4-D ester formulations require a mandatory pre-plant waiting interval of 7 to 30 days (depending on application rate and crop trait) to avoid phytotoxicity, saflufenacil can often be applied with a 0-day interval prior to planting tolerant crops like corn or specific soybean traits [1].

Evidence DimensionMandatory pre-plant waiting interval
Target Compound Data0 days (for labeled tolerant crops/traits)
Comparator Or Baseline2,4-D ester: 7 to 30 days
Quantified DifferenceEliminates up to 30 days of operational delay
ConditionsPre-plant burndown field applications

Eliminating the pre-plant interval allows growers to plant immediately after spraying, driving procurement demand for time-sensitive agricultural operations.

pH-Dependent Aqueous Solubility for Advanced Formulation

Saflufenacil is a weak acid (pKa 4.41) with a highly pH-dependent solubility profile, which is critical for formulating soluble liquid (SL) concentrates. At an acidic pH of 5.0, its water solubility is restricted to approximately 14–30 mg/L; however, at a neutral pH of 7.0, solubility exponentially increases to 2,100 mg/L [1]. This behavior starkly contrasts with neutral or non-ionizable comparators like flumioxazin, which maintain very low, static aqueous solubility (~1.79 mg/L).

Evidence DimensionAqueous solubility response to pH
Target Compound Data14-30 mg/L (pH 5.0) to 2,100 mg/L (pH 7.0)
Comparator Or BaselineFlumioxazin: ~1.79 mg/L (pH independent)
Quantified Difference~70-fold to 140-fold increase in solubility upon neutralization
ConditionsAqueous solution at 20-25°C

This dynamic solubility allows formulation chemists to engineer high-load aqueous concentrates by simply adjusting the pH with organic bases.

Enzymatic Potency and Ultra-Low Use Rates

Saflufenacil demonstrates exceptional binding affinity to the protoporphyrinogen IX oxidase enzyme. In vitro assays reveal an IC50 for PPO inhibition ranging from 0.2 to 2.0 nM (averaging 0.4 nM in select broadleaf species) [1]. This enzymatic potency is significantly higher than older diphenyl ether (DPE) herbicides like fomesafen or acifluorfen, which exhibit 3- to 134-fold higher IC50 values (lower potency) [2].

Evidence DimensionPPO enzyme inhibition (IC50)
Target Compound Data0.2 - 2.0 nM
Comparator Or BaselineTraditional DPEs (e.g., fomesafen): 3x to 134x higher IC50
Quantified DifferenceOrders of magnitude greater target-site affinity
ConditionsIn vitro recombinant PPO enzyme assays

Higher enzymatic potency translates to ultra-low field application rates, reducing the total volume of active ingredient that must be procured, shipped, and formulated.

High-Load Soluble Liquid (SL) Herbicide Formulations

Leveraging its dramatic solubility increase at neutral pH, saflufenacil is the active ingredient of choice for chemists developing high-concentration aqueous or organic-base SL formulations. By adjusting the formulation pH above its pKa of 4.41, manufacturers can prevent sedimentation and create stable, highly concentrated products that outperform poorly soluble alternatives like flumioxazin [1].

Zero-Delay Pre-Plant Burndown Products

For agricultural markets requiring rapid planting turnarounds, saflufenacil is procured to replace 2,4-D in burndown mixtures. Because it bypasses the 7-to-30-day pre-plant interval required by auxinic herbicides, it is ideal for time-sensitive spring burndown applications in corn and tolerant soybean systems [2].

Resistance-Breaking Tank Mixes for Glyphosate-Tolerant Weeds

Due to its systemic phloem mobility and ultra-potent PPO inhibition (IC50 ~0.4 nM), saflufenacil is highly sought after as a tank-mix partner with glyphosate or glufosinate. It ensures complete root-to-shoot mortality of large, glyphosate-resistant broadleaf weeds (such as Amaranthus and horseweed), a performance metric where contact-only PPO inhibitors frequently fail[REFS-3, REFS-4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

500.0544312 Da

Monoisotopic Mass

500.0544312 Da

Heavy Atom Count

32

Density

1.542±0.06 g/cm3(Predicted)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

189U20M808

GHS Hazard Statements

Aggregated GHS information provided by 275 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 275 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 192 of 275 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

372137-35-4

Wikipedia

Saflufenacil

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023
1. Wu C, Liu X, Wu X, Dong F, Xu J, Zheng Y, Zheng Y. Simultaneous determination of saflufenacil and three metabolites in five agriculture products using liquid chromatography-Tandem mass spectrometry. J Food Biochem. 2019 Apr;43(4):e12778. doi: 10.1111/jfbc.12778. Epub 2019 Jan 31. PMID: 31353597.

2. Camargo ER, Senseman SA, Haney RL, Guice JB, McCauley GN. Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Pest Manag Sci. 2013 Dec;69(12):1291-7. doi: 10.1002/ps.3494. Epub 2013 Mar 21. PMID: 23908059.

3. Papiernik SK, Koskinen WC, Barber BL. Low sorption and fast dissipation of the herbicide saflufenacil in surface soils and subsoils of an eroded prairie landscape. J Agric Food Chem. 2012 Nov 7;60(44):10936-41. doi: 10.1021/jf303271p. Epub 2012 Oct 26. PMID: 23030723.

4. Camargo ER, Senseman SA, McCauley GN, Bowe S, Harden J, Guice JB. Interaction between saflufenacil and imazethapyr in red rice (Oryza ssp.) and hemp sesbania (Sesbania exaltata) as affected by light intensity. Pest Manag Sci. 2012 Jul;68(7):1010-8. doi: 10.1002/ps.3260. Epub 2012 Feb 9. PMID: 22323402.

5. Ashigh J, Hall JC. Bases for interactions between saflufenacil and glyphosate in plants. J Agric Food Chem. 2010 Jun 23;58(12):7335-43. doi: 10.1021/jf100595a. PMID: 20481603.

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